Icoduline

Description

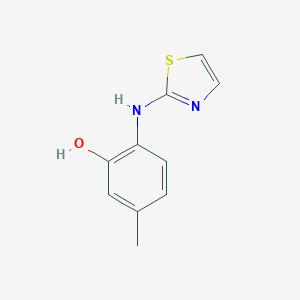

Structure

3D Structure

Properties

CAS No. |

138511-81-6 |

|---|---|

Molecular Formula |

C10H10N2OS |

Molecular Weight |

206.27 g/mol |

IUPAC Name |

5-methyl-2-(1,3-thiazol-2-ylamino)phenol |

InChI |

InChI=1S/C10H10N2OS/c1-7-2-3-8(9(13)6-7)12-10-11-4-5-14-10/h2-6,13H,1H3,(H,11,12) |

InChI Key |

UTHOTQDPKFKRKG-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC2=NC=CS2)O |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=NC=CS2)O |

Other CAS No. |

138511-81-6 |

Origin of Product |

United States |

Molecular Mechanism of Action and Biochemical Pathway Modulation

Dual Inhibition of Eicosanoid Biosynthesis Enzymes

The biosynthesis of eicosanoids begins with the release of arachidonic acid from cell membrane phospholipids, primarily catalyzed by phospholipase A₂ enzymes. wikipedia.orgsciforum.netmdpi.com Once liberated, arachidonic acid can be metabolized by several enzymatic systems, including the COX and 5-LOX pathways. wikipedia.orgsciforum.netmdpi.commedkoo.comuc.edu The COX enzymes lead to the production of prostaglandins (B1171923) and thromboxanes, while the 5-LOX enzyme initiates the synthesis of leukotrienes. wikipedia.orgmdpi.commedkoo.comuc.edu Icoduline's ability to inhibit both pathways distinguishes it from inhibitors that target only one branch, suggesting a broader impact on the inflammatory cascade. idrblab.netcdutcm.edu.cnjapsonline.comfrontiersin.orgwikipedia.org

Arachidonate 5-Lipoxygenase (5-LOX) Inhibition Dynamics

The 5-LOX enzyme (ALOX5) is a key enzyme in the lipoxygenase pathway, catalyzing the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which is then further metabolized into leukotrienes, such as leukotriene B₄ (LTB₄) and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄). wikipedia.orgmedkoo.comprobes-drugs.orgresearchgate.netcdutcm.edu.cnportlandpress.comnih.govCurrent time information in Bangalore, IN.figshare.com These leukotrienes are potent mediators involved in inflammation, allergic responses, and asthma. probes-drugs.orgcdutcm.edu.cnCurrent time information in Bangalore, IN. Inhibition of 5-LOX reduces the production of these pro-inflammatory molecules. probes-drugs.orgcdutcm.edu.cnCurrent time information in Bangalore, IN.

Specific quantitative kinetic parameters (such as Ki or IC₅₀ values) describing this compound's interaction with the 5-LOX enzyme were not found in the public search results. Kinetic studies on lipoxygenases often involve measuring the rate of substrate conversion in the presence of varying inhibitor concentrations to determine the inhibitor's potency and mechanism (e.g., competitive, non-competitive, uncompetitive). frontiersin.org Such analyses are crucial for understanding the precise nature of the enzyme-inhibitor interaction.

Direct cellular enzymatic activity assays demonstrating this compound's effect on 5-LOX activity were not extensively detailed in the search results. However, one study involving injured corneas, where arachidonic acid metabolism was investigated, indicated that CBS-113A (this compound) inhibited the production of 5-hydroxyeicosatetraenoic acid (5-HETE), a product of the 5-LOX pathway. figshare.com This finding provides evidence that this compound can inhibit 5-LOX activity in a cellular environment, thereby reducing the formation of downstream mediators like 5-HETE. Cellular assays typically measure the levels of 5-LOX products (e.g., LTB₄, 5-HETE) in cells stimulated to produce eicosanoids in the presence and absence of the inhibitor. plos.orgscielo.br

Cyclooxygenase (COX) Inhibition Mechanisms

The cyclooxygenase enzymes, COX-1 (PTGS1) and COX-2 (PTGS2), catalyze the conversion of arachidonic acid into prostaglandin (B15479496) G₂ (PGG₂) and then to prostaglandin H₂ (PGH₂). idrblab.netasm.org PGH₂ is the precursor for a variety of prostaglandins (e.g., PGE₂, PGI₂) and thromboxane (B8750289) A₂ (TXA₂), which have diverse physiological roles, including mediating inflammation, pain, fever, and regulating gastric cytoprotection and platelet aggregation. mdpi.commedkoo.comidrblab.netasm.org

COX-1 is generally considered a constitutively expressed enzyme involved in maintaining normal cellular functions, while COX-2 is often induced at sites of inflammation. mdpi.commedkoo.comasm.org Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily by inhibiting COX activity. idrblab.netasm.org

Specific details regarding the kinetic inhibition of COX enzymes by this compound were not found in the available search results. Studies on COX inhibitors often involve determining IC₅₀ values for both COX-1 and COX-2 to assess their potency and selectivity.

While this compound is known to inhibit COX enzymes, specific data detailing its differential inhibitory effects on COX-1 versus COX-2 were not found in the conducted searches. The selectivity of COX inhibitors is a critical aspect, as selective COX-2 inhibitors were developed with the aim of reducing the gastrointestinal side effects associated with COX-1 inhibition by traditional NSAIDs. Current time information in Bangalore, IN. Differential inhibition studies typically involve comparing the IC₅₀ values of a compound for each isoform.

As a COX inhibitor, this compound is expected to modulate the biosynthesis of prostaglandins and thromboxanes by reducing the conversion of arachidonic acid to PGH₂. idrblab.netasm.org This reduction in precursor availability would lead to decreased levels of downstream prostanoids, including pro-inflammatory prostaglandins and pro-aggregatory thromboxane A₂. idrblab.netasm.org While the general principle of COX inhibition leading to reduced prostaglandin and thromboxane synthesis is well-established, specific data quantifying the extent to which this compound modulates the production of individual prostaglandins or thromboxane A₂ in various cell types or in vivo was not found in the public search results. Studies evaluating this modulation typically measure the levels of specific prostaglandins (e.g., PGE₂, PGI₂) and thromboxane B₂ (a stable metabolite of TXA₂) using techniques like mass spectrometry or immunoassay in biological samples after exposure to the inhibitor. frontiersin.org

This compound is a chemical compound that has been investigated for its anti-inflammatory properties. It is also known by the synonyms CBS 113A and Icodulinium. ncats.iopatsnap.com this compound has been described as a dual inhibitor of 5-lipoxygenase and cyclo-oxygenase. ncats.iopatsnap.com These enzymes are key players in the arachidonic acid cascade, a biochemical pathway central to the inflammatory response. wikipedia.orgnih.govcvphysiology.com

Comprehensive Impact on the Arachidonic Acid Cascade

The arachidonic acid cascade is a complex series of enzymatic reactions that metabolize arachidonic acid, a fatty acid released from cell membranes, into various signaling molecules known as eicosanoids. nih.govmetabolon.comresearchgate.net These eicosanoids include prostaglandins, thromboxanes, and leukotrienes, many of which are potent mediators of inflammation. nih.govcvphysiology.com

This compound has been identified as a dual inhibitor of both cyclo-oxygenase (COX) and 5-lipoxygenase (5-LO). ncats.iopatsnap.com The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins and thromboxanes, while 5-LO initiates the biosynthesis of leukotrienes. wikipedia.orgnih.govcvphysiology.com By inhibiting both of these enzyme classes, this compound can broadly impact the production of multiple pro-inflammatory mediators derived from arachidonic acid. ncats.iopatsnap.com

Modulation of Leukotriene Biosynthesis and Function

Leukotrienes are a class of eicosanoids produced through the 5-LO pathway of arachidonic acid metabolism. selfhacked.comnih.govnih.gov They play significant roles in inflammatory and allergic reactions, including chemotaxis, leukocyte activation, and smooth muscle contraction. selfhacked.comnih.gov

Specific Inhibition of Leukotriene B4 (LTB4) Pathway Components

Leukotriene B4 (LTB4) is a particularly potent chemoattractant for neutrophils and is involved in the activation of various inflammatory cells and the production of cytokines. selfhacked.comfrontiersin.org The biosynthesis of LTB4 involves the action of 5-LO on arachidonic acid to form leukotriene A4 (LTA4), which is then converted to LTB4 by LTA4 hydrolase. nih.govgoogle.com The activity of 5-LO is supported by 5-lipoxygenase-activating protein (FLAP). nih.govnih.govgoogle.com

This compound is described as an inhibitor of 5-lipoxygenase (5-LO). ncats.iopatsnap.com Inhibition of 5-LO directly reduces the initial step in the synthesis of all leukotrienes, including LTB4. selfhacked.comnih.gov While some search results mention FLAP inhibitors in the context of LTB4 inhibition, the primary reported mechanism for this compound regarding leukotrienes is 5-LO inhibition. patsnap.comgoogle.com

Downstream Effects on Leukotriene-Mediated Cellular Processes

By inhibiting the biosynthesis of leukotrienes, particularly LTB4, this compound can modulate downstream cellular processes mediated by these molecules. LTB4 exerts its effects by binding to specific receptors, primarily BLT1 and BLT2, on the surface of target cells. frontiersin.orgnih.gov Activation of these receptors triggers various cellular responses, including chemotaxis, degranulation, and the release of inflammatory mediators. frontiersin.orgnih.gov

Inhibition of LTB4 production by this compound would consequently reduce the activation of BLT receptors and attenuate the downstream inflammatory responses mediated by LTB4. This can impact the recruitment and activation of leukocytes, thereby contributing to its anti-inflammatory effects. frontiersin.orgnih.govplos.org

Free Radical Scavenging Properties and Oxidative Stress Mitigation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is closely linked to inflammation and tissue damage. nih.govrndsystems.com Free radicals are highly reactive molecules that can cause oxidative damage to cellular components. rndsystems.com

In Vitro Characterization of Radical Scavenging Capacity

This compound, also referred to as CBS-113 A, has been reported to possess free radical scavenging properties. patsnap.comnus.edu.sg In vitro studies have been conducted to characterize its capacity to scavenge radicals. patsnap.comnus.edu.sg Research comparing the radical scavenging capacity of CBS-113 A with reference drugs suggested that this property might contribute to its anti-inflammatory profile. nus.edu.sg

While specific quantitative data like IC50 values for various radicals were not consistently found across the provided search snippets specifically for this compound, the literature indicates that its free radical scavenging activity has been assessed in vitro. patsnap.comnus.edu.sg Studies on other compounds with antioxidant properties often involve assays such as DPPH and ABTS radical scavenging assays to quantify this capacity. researchgate.netnih.govnih.govmdpi.comresearchgate.netresearchgate.net

Preclinical Pharmacological Activity and Therapeutic Area Investigations

In Vitro Anti-inflammatory Efficacy Studies

Initial screening of Icoduline's anti-inflammatory potential was conducted through in vitro studies, which are experiments performed outside of a living organism, typically using cells or tissues. amsbiopharma.com These assays provide a foundational understanding of a compound's biological activity at the cellular level.

Cell-Based Models for Inflammatory Mediator Production

To assess the efficacy of this compound, researchers employ cell-based models that mimic inflammatory responses. nih.gov A common approach involves using immune cells, such as macrophages, which are stimulated with an inflammatory agent like lipopolysaccharide (LPS). nih.gov The introduction of LPS triggers the cells to produce and release various inflammatory mediators.

The ability of this compound to suppress this induced inflammatory response is then quantified. Studies have demonstrated that certain natural compounds can inhibit the production of inflammatory mediators in these cell models. frontiersin.orgmdpi.com For instance, in vitro experiments on macrophages have been used to show how specific compounds can reduce the inflammatory response. frontiersin.org The primary cells and cell lines used in these studies are essential for understanding the pathogenesis of inflammatory diseases. nih.gov

Analysis of Cytokine and Chemokine Expression Profiles

A critical aspect of evaluating anti-inflammatory compounds is analyzing their effect on cytokine and chemokine production. Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. nih.gov Chemokines are a specific type of cytokine that mediate chemotaxis, guiding the migration of immune cells to the site of inflammation. thermofisher.com

In preclinical studies, the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are measured. nih.gov Techniques like Enzyme-Linked Immunosorbent Assay (ELISA) and quantitative Polymerase Chain Reaction (qPCR) are used to determine the protein and mRNA expression levels of these mediators, respectively. nih.govnih.gov Elevated levels of chemokines like Monocyte Chemoattractant Protein-1 (MCP-1/CCL2) and various CXCR3 ligands are also characteristic of inflammatory conditions and are monitored in these assays. nih.gov The capacity of a test compound to reduce the expression of these molecules indicates its anti-inflammatory potential. nih.gov

Below is an illustrative table representing the type of data collected from an in vitro analysis of cytokine expression in LPS-stimulated macrophages treated with a hypothetical compound.

| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | MCP-1 (pg/mL) |

| Vehicle Control (LPS) | 1500 ± 120 | 2500 ± 200 | 800 ± 60 |

| Compound (LPS) | 750 ± 90 | 1200 ± 150 | 450 ± 50 |

| Untreated Control | 50 ± 10 | 80 ± 15 | 30 ± 5 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

In Vivo Preclinical Models for Anti-inflammatory Activity

Following promising in vitro results, compounds are typically advanced to in vivo studies, which are conducted in living organisms, to evaluate their effects in a more complex biological system. amsbiopharma.comresearchgate.net

Experimental Animal Models of Inflammation

Various animal models are utilized to induce and study inflammation, allowing for the assessment of a compound's anti-inflammatory activity. ijpras.comnih.gov These models can represent either acute or chronic inflammation. ijpras.comnih.gov

Common models for acute inflammation include:

Carrageenan-Induced Paw Edema: In this model, an inflammatory agent (carrageenan) is injected into the paw of a rodent, causing localized swelling (edema). scielo.br The reduction in paw volume after treatment with a compound is a measure of its anti-inflammatory effect. scielo.br

Arachidonic Acid-Induced Ear Edema: This model is valuable for assessing compounds targeting inflammatory skin conditions and is facilitated by metabolites like prostaglandin (B15479496) E2 (PGE2). mdpi.com

For chronic inflammation, models such as Dextran Sulfate Sodium (DSS)-induced colitis are used to simulate inflammatory bowel disease (IBD). nih.govox.ac.uk

Histopathological and Molecular Biomarker Analysis in Tissues

A crucial component of in vivo studies is the analysis of tissue samples from the inflamed sites. researchgate.net Histopathological evaluation involves the microscopic examination of tissue to assess the severity of inflammation. nih.gov Pathologists look for features such as immune cell infiltration, tissue damage, changes in mucosal architecture, and the presence of ulcerations. nih.govnih.gov Scoring systems, such as the Geboes grading system, are often used to quantify the degree of inflammation. nih.govmdpi.com

Molecular biomarkers are also analyzed to provide quantitative data on inflammation. mdpi.commdpi.com This can include measuring the activity of enzymes like myeloperoxidase (MPO), an indicator of neutrophil infiltration, or the levels of inflammatory proteins like C-reactive protein (CRP) in the blood. frontiersin.orgnih.gov

The following table illustrates a potential scoring system for histological analysis in a colitis model.

| Parameter | Control Group Score (0-3) | Treated Group Score (0-3) |

| Severity of Inflammation | 2.8 ± 0.4 | 1.2 ± 0.3 |

| Immune Cell Infiltration | 2.5 ± 0.5 | 1.1 ± 0.2 |

| Crypt Damage | 2.9 ± 0.3 | 1.5 ± 0.4 |

| Overall Histological Score | 8.2 ± 1.1 | 3.8 ± 0.8 |

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Research in Ocular Inflammation Models

Given the significant impact of inflammatory diseases on the eye, specific preclinical models are used to investigate potential treatments for conditions like uveitis. nih.goviris-pharma.com Endotoxin-induced uveitis (EIU) is a widely used animal model that simulates acute anterior uveitis in humans. nih.goviris-pharma.com In this model, inflammation is induced by injecting LPS, leading to a breakdown of the blood-ocular barrier and infiltration of inflammatory cells into the eye. nih.govmdpi.com

The efficacy of a test compound is evaluated by measuring several parameters, including:

Clinical Scoring: Using methods like slit-lamp examination to assess the severity of inflammation. iris-pharma.com

Inflammatory Cell Counts: Quantifying the number of infiltrating leukocytes in the aqueous and vitreous humor. nih.gov

Biomarker Levels: Measuring the concentration of cytokines (e.g., TNF-α, IL-6) and chemokines in ocular fluids using techniques like ELISA. iris-pharma.commdpi.com

Histological Analysis: Examining ocular tissues for signs of inflammation and structural damage. iris-pharma.com

These specialized models are critical for determining the potential of compounds like this compound to treat ocular inflammatory diseases. nih.govcreative-bioarray.com

Investigation in Rabbit Cornea Injury Models

This compound, also known by its synonym CBS-113A, has been evaluated in models of ocular inflammation, including studies relevant to corneal injury. In a study on platelet-activating factor (PAF)-induced conjunctivitis in rabbits, topically applied CBS-113A was found to inhibit Evans' blue extravasation, a marker of increased vascular permeability and inflammation. nactem.ac.uknih.gov This suggests a protective effect on the ocular surface. The mechanism of action is believed to be mediated by the inhibition of peptido-leukotrienes, as the effects were similar to those of a specific leukotriene D4 antagonist and were not replicated by the cyclooxygenase inhibitor indomethacin. nih.gov

Further research has characterized CBS-113A as a dual inhibitor of 5-lipoxygenase and cyclooxygenase, as well as a free radical scavenger. ethernet.edu.etepdf.pubethernet.edu.et These mechanisms are critical in mitigating the inflammatory cascade and oxidative stress that are often associated with corneal injuries. The compound's ability to inhibit the production of arachidonic acid metabolites is a key aspect of its anti-inflammatory profile in ocular models.

Experimental Paradigms for Episcleral Inflammation

A significant clinical investigation into the efficacy of this compound (as CBS-113A) was conducted in a randomized, double-blind, placebo-controlled trial involving 43 human eyes with episcleritis. nih.govscispace.com Episcleritis, an inflammatory condition of the episclera, served as a clinical model to assess the anti-inflammatory activity of the compound.

The study demonstrated that topical administration of 0.1% CBS-113A was effective in reducing the signs of conjunctival and episcleral inflammation in cases of mild episcleritis, with statistically significant improvements observed within the first week of treatment. nih.govscispace.com However, the compound was not found to be effective in severe cases of episcleritis. nih.govscispace.com

Below is a data table summarizing the key findings from the clinical trial on mild episcleritis.

| Time Point | Parameter | CBS-113A Group (p-value) | Placebo Group |

| Day 3 | Total Inflammation Score | 0.0013 | No significant change |

| Day 3 | Conjunctival Injection | 0.017 | No significant change |

| Day 3 | Episcleral Injection | 0.0018 | No significant change |

| Day 7 | Total Inflammation Score | 0.01 | No significant change |

| Day 7 | Conjunctival Injection | 0.014 | No significant change |

| Day 7 | Episcleral Injection | 0.027 | No significant change |

Dermal Inflammatory Conditions Research

Preclinical Studies in Skin Disease Models

While specific preclinical studies of this compound in dedicated skin disease models are not extensively detailed in available literature, its established anti-inflammatory mechanisms suggest potential utility in dermal inflammatory conditions. Patents related to the compound list its use in compositions for the treatment of chronic inflammatory diseases, which can include skin disorders. google.comgoogle.com The compound's action as a dual inhibitor of cyclooxygenase and lipoxygenase, coupled with its antioxidant properties, targets key pathways in skin inflammation. ethernet.edu.etepdf.pubethernet.edu.et

Cellular Responses and Pathway Analysis in Dermal Tissues

The cellular and pathway analysis of this compound's effect in dermal tissues can be inferred from its known mechanisms. As an inhibitor of 5-lipoxygenase, this compound can reduce the production of leukotrienes, which are potent mediators of inflammation in the skin, contributing to cell accumulation and increased vascular permeability. ethernet.edu.etepdf.pub Its cyclooxygenase inhibition would similarly decrease prostaglandin synthesis, another key contributor to dermal inflammation. Furthermore, its capacity as a free radical scavenger suggests it could mitigate oxidative stress within dermal tissues, a common feature of many inflammatory skin diseases. ethernet.edu.etepdf.pubethernet.edu.et The compound has been shown to inhibit the oxidative burst in neutrophils, a cellular event pivotal in the inflammatory response of various tissues, including the skin. ethernet.edu.etepdf.pub

Exploratory Research in Hematological Malignancies

Investigations in B-cell Chronic Lymphocytic Leukemia (B-CLL) Models

Exploratory research has identified this compound as a potential therapeutic agent in the context of hematological malignancies, specifically B-cell leukemias. A patent for the use of leukotriene B4 (LTB4) inhibitors for the treatment of B-cell leukemias and lymphomas explicitly lists "Icodulinium (synonyms: CBS 113A, this compound)". google.com This indicates that a primary mechanism of action in this context is the inhibition of the LTB4 pathway. LTB4 is a potent inflammatory mediator that can promote the survival and proliferation of malignant B-cells. By inhibiting this pathway, this compound could potentially disrupt the supportive microenvironment that contributes to the progression of B-cell chronic lymphocytic leukemia (B-CLL). google.com The patent references a 1989 publication in Arzneimittel-Forschung (Drug Research) that describes the initial pharmacological properties of the compound. google.com

Modulation of DNA Synthesis and Proliferation in B-CLL Cells

There is no scientific evidence to date that describes the effects of this compound on DNA synthesis or the proliferation of B-CLL cells. Studies that would typically involve techniques such as thymidine (B127349) incorporation assays or cell proliferation assays to determine a compound's cytostatic or cytotoxic effects have not been published for this compound.

Analysis of Cell Surface Marker Expression (e.g., CD23, CD54, CD150)

Similarly, there is a lack of data regarding the influence of this compound on the expression of key cell surface markers in B-CLL. The expression of markers like CD23, an indicator of B-cell activation; CD54 (ICAM-1), an adhesion molecule involved in cell-cell interactions; and CD150 (SLAMF1), a signaling lymphocyte activation molecule, are important in the pathology of B-CLL. However, no studies have been found that investigate how this compound might alter the expression of these or any other cell surface proteins on B-CLL cells.

Advanced Analytical Methodologies for Icoduline Research

Chromatographic Quantification Techniques

Chromatographic techniques, especially High-Performance Liquid Chromatography (HPLC), are widely employed for the separation and quantification of Icoduline. These methods offer high resolution and sensitivity, making them suitable for complex samples.

Developing an effective HPLC method for this compound involves several key steps, including the selection of appropriate chromatographic conditions, optimization of detection methods, and careful sample preparation globalresearchonline.netthermofisher.comwjpmr.com. The chemical structure and physicochemical properties of this compound, such as solubility, polarity, and pKa values, significantly influence method development globalresearchonline.netwjpmr.com.

Ultraviolet (UV) detection is a common method used in conjunction with HPLC for the analysis of compounds that absorb UV light. For this compound (CBS-113A), UV detection at a wavelength of 272 nm has been reported in HPLC systems. Optimizing UV detection involves selecting the appropriate wavelength where the analyte exhibits maximum absorbance to ensure sensitivity and specificity patsnap.comthermofisher.com. Factors such as the mobile phase composition can influence the UV spectrum of the analyte, requiring careful consideration during method development.

Electrochemical detection (ED) is a highly sensitive technique used in HPLC, particularly for electroactive compounds like this compound. ED measures the current produced by the oxidation or reduction of the analyte at an electrode surface thermofisher.comnih.govyoutube.com. For this compound (CBS-113A), electrochemical detection has shown a significant gain in sensitivity compared to UV detection, approximately tenfold, for its determination in human plasma patsnap.com. Studies have investigated the electrochemical properties of this compound using techniques like voltammetry, revealing an oxidative process with a diffusion-controlled and reversible mechanism patsnap.com. This understanding is crucial for optimizing ED parameters, such as the applied potential. An applied potential of +0.65 V (vs. Ag/AgCl) has been reported for the amperometric detection of this compound in an HPLC system patsnap.com.

Table 1: Reported Detection Parameters for this compound (CBS-113A) in HPLC

| Detection Method | Reported Wavelength/Potential | Matrix | Sensitivity Gain vs. UV (in plasma) |

| Ultraviolet (UV) | 272 nm | Human plasma | - |

| Electrochemical (ED) | +0.65 V (vs. Ag/AgCl) | Human plasma | ~10x |

Reversed-phase chromatography is the most widely used mode in HPLC for separating organic compounds based on their hydrophobicity phenomenex.comltbiotech.ltwikipedia.org. It utilizes a non-polar stationary phase and a polar mobile phase phenomenex.comwikipedia.org. For this compound analysis, reversed-phase HPLC has been employed patsnap.com. The separation is achieved through hydrophobic interactions between the analyte and the stationary phase phenomenex.comwikipedia.org. Common stationary phases include alkyl chains like C18 or C8 bonded to silica (B1680970) particles phenomenex.comwikipedia.org. The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol (B129727) or acetonitrile, with the organic solvent concentration often increased during the separation (gradient elution) to elute more hydrophobic compounds phenomenex.comwikipedia.org. A mobile phase composition of Methanol:water:trifluoroacetic acid (70:30:0.007, v/v) at a flow rate of 1.2 mL/min has been reported for reversed-phase HPLC analysis that included CBS 113A google.com.

Table 2: Example Reversed-Phase HPLC Conditions for CBS 113A Analysis

| Parameter | Value |

| Mobile Phase | Methanol:water:trifluoroacetic acid |

| Ratio (v/v) | 70:30:0.007 |

| Flow Rate | 1.2 mL/min |

| Chromatography Mode | Reversed-Phase |

Analyzing this compound in biological matrices such as plasma or blood requires effective sample preparation to isolate the analyte and remove interfering substances like proteins, lipids, and salts thermofisher.comijpsjournal.comorochem.com. These matrix components can interfere with the chromatographic separation and detection, affecting the accuracy and sensitivity of the analysis orochem.com. Various techniques are employed for sample preparation from biological matrices, including protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) thermofisher.comijpsjournal.comorochem.com. Solid-phase extraction using C18 columns has been mentioned in the context of analyzing samples that likely contained this compound (CBS 113A) google.com. The goal of sample preparation is to provide a clean sample suitable for injection into the HPLC system, enhancing analyte recovery and reducing matrix effects orochem.com.

High-Performance Liquid Chromatography (HPLC) Method Development

Electrochemical Characterization and Detection Systems

Electrochemical techniques play a significant role in both the characterization and detection of this compound. Voltammetry, for instance, has been used to study the electrochemical behavior of this compound (CBS-113A), revealing details about its oxidation process patsnap.com. This characterization is fundamental to developing sensitive electrochemical detection methods for this compound in analytical systems like HPLC patsnap.comncats.io. Electrochemical detectors, such as amperometric or coulometric detectors, are highly sensitive for electroactive compounds and can be coupled with chromatographic systems to provide selective and sensitive quantification patsnap.comthermofisher.com. As noted earlier, amperometric detection at +0.65 V has been successfully applied for this compound determination in human plasma patsnap.com.

Voltammetric Studies: Direct Current and Cyclic Voltammetry

Voltammetry involves applying a varying potential to an electrode immersed in a solution containing the analyte and measuring the resulting current. Direct current (DC) voltammetry and cyclic voltammetry (CV) are fundamental techniques used to investigate the electrochemical properties of a compound. Cyclic voltammetry, in particular, involves scanning the potential linearly between two limits at a set rate, then reversing the scan direction libretexts.org, ossila.com, unt.edu. This process can reveal information about redox potentials, reaction kinetics, and the reversibility of electrochemical processes researchgate.net.

Studies on the electrochemical properties of 2-hydroxy-4-methylphenyl-2-aminothiazole hydrochloride (CBS-113 A), identified as this compound, have been conducted using voltammetry in both direct current and cyclic modes. These investigations were performed at glassy carbon disk electrodes nus.edu.sg, patsnap.com.

Mechanism of Electrochemical Oxidation of this compound

Electrochemical oxidation involves the loss of electrons from a molecule at the anode surface when a sufficient potential is applied wikipedia.org, mdpi.com. The mechanism of this process can be influenced by factors such as the electrode material, applied potential, and the nature of the analyte mdpi.com, eeer.org.

Voltammetric studies on this compound (CBS-113 A) have indicated that its electrochemical behavior involves an oxidative process. The mechanism observed is described as being diffusion-controlled and reversible nus.edu.sg, patsnap.com. This suggests that the rate of the oxidation reaction is limited by the speed at which this compound molecules reach the electrode surface through diffusion, and that the oxidized form can be reduced back to the original compound under the experimental conditions libretexts.org.

Amperometric Detection in Bioanalytical Systems

Amperometric detection is an electrochemical technique used in analytical chemistry, often coupled with separation methods like HPLC, to quantify electroactive substances chromatographytoday.com. It involves applying a constant potential to a working electrode and measuring the current generated as the analyte undergoes oxidation or reduction at the electrode surface artisantg.com, basinc.com. This method is known for its high sensitivity and selectivity for compounds that are easily oxidized or reduced chromatographytoday.com. Bioanalytical systems frequently utilize amperometric detection for the determination of analytes in biological matrices such as plasma nih.gov, d-nb.info, nih.gov, nih.gov.

The applicability of using HPLC coupled with electrochemical detection, specifically amperometric detection, for the determination of CBS-113 A (this compound) in human plasma has been demonstrated nus.edu.sg, patsnap.com. This approach utilized a single glassy carbon electrode, with the detection potential set at +0.65 V versus a Ag/AgCl reference electrode nus.edu.sg, patsnap.com. Using electrochemical detection showed a gain in sensitivity of approximately 10 times compared to UV detection at 272 nm for the determination of CBS-113 A in human plasma nus.edu.sg, patsnap.com.

Application of Analytical Methods in Preclinical Pharmacokinetic Research

Preclinical pharmacokinetic research involves studying how a substance is absorbed, distributed, metabolized, and excreted in animal models. Accurate and reliable analytical methods are essential for quantifying the concentration of the substance in biological samples over time to determine pharmacokinetic parameters nih.gov, europa.eu, nih.gov.

The analytical methods, particularly HPLC coupled with electrochemical detection, have shown potential application for pharmacokinetic studies of CBS-113 A (this compound) in plasma nus.edu.sg, patsnap.com. The suitability of such methods for preclinical pharmacokinetic research relies on their rigorous validation to ensure they meet predefined criteria for performance characteristics europa.eu, diva-portal.org.

Method Validation for Linearity, Precision, and Accuracy in Plasma

Method validation is a critical step in analytical chemistry to confirm that an analytical procedure is suitable for its intended purpose researchgate.net, europa.eu. Key parameters assessed during validation include linearity, precision, and accuracy researchgate.net, europa.eu, ijpsonline.com, diva-portal.org. Linearity evaluates the proportional relationship between the analyte concentration and the detector response over a defined range europa.eu, demarcheiso17025.com. Precision assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample researchgate.net, d-nb.info, nih.gov. Accuracy measures the closeness of the measured values to the true concentration of the analyte researchgate.net, d-nb.info, nih.gov.

For the determination of CBS-113 A (this compound) in human plasma using HPLC-electrochemical detection, the linearity range, precision, and accuracy were calculated nus.edu.sg, patsnap.com. While specific numerical data for these validation parameters were not detailed in the provided sources, the assessment of these characteristics indicates that the method's performance was evaluated for its suitability in quantifying this compound in a biological matrix for pharmacokinetic analysis nus.edu.sg, patsnap.com. The validation process typically involves analyzing quality control samples spiked with known concentrations of the analyte in the matrix nih.gov, d-nb.info, diva-portal.org.

Molecular Interactions and Receptor/enzyme Binding Dynamics

Enzyme-Inhibitor Interaction Profiling

Enzyme-inhibitor interaction profiling is a fundamental aspect of characterizing the biological activity of compounds like Icoduline. This involves determining the extent to which this compound can reduce the activity of specific enzymes and understanding the nature of this inhibition.

Characterization of this compound Binding to 5-LOX and COX Enzymes

Research has explored the interaction of various compounds with 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) enzymes, which are key players in the synthesis of inflammatory mediators like leukotrienes and prostaglandins (B1171923), respectively. Dual inhibitors targeting both COX and 5-LOX are of interest as potential anti-inflammatory agents nih.govresearchgate.net. While the provided search results discuss the inhibition of COX and 5-LOX by other compounds like alpha-amyrins, flavonoids, and plant extracts, and mention known inhibitors such as Zileuton (a 5-LOX inhibitor) and Celecoxib and Aspirin (COX inhibitors), specific detailed findings on this compound's direct binding characteristics to 5-LOX and COX enzymes were not prominently featured in the provided snippets nih.govresearchgate.netwikipedia.orgresearchgate.netarsveterinaria.org.brmdpi.comwikipedia.orgnih.govd-nb.infophytopharmajournal.com. However, the general methodologies for characterizing such binding, including molecular docking studies, are described in the context of other inhibitors nih.govd-nb.info. Molecular docking can be used to analyze the binding interactions and predict the binding affinity of compounds with enzyme active sites nih.govd-nb.info. For example, docking studies with alpha-amyrins showed interactions with the active sites of both COX-2 and 5-LOX, including hydrogen bonds and hydrophobic interactions, and in the case of 5-LOX, covalent bonding to the iron cofactor nih.gov.

Analysis of Enzyme-Inhibitor Complexes

Analyzing enzyme-inhibitor complexes provides insights into the structural basis of inhibition. This typically involves techniques that can elucidate how the inhibitor molecule interacts with the enzyme's active site or other relevant binding sites. While the search results discuss the formation of enzyme-inhibitor complexes in the context of general enzyme inhibition principles libretexts.orgaklectures.comchemistrytalk.orgbgc.ac.inyoutube.com, and mention techniques like molecular docking for analyzing binding interactions nih.govd-nb.info, specific details regarding the analysis of this compound-enzyme complexes were not found within the provided snippets. General principles of enzyme inhibition involve the inhibitor binding to the enzyme, forming an enzyme-inhibitor complex (EI) bgc.ac.in. In some cases, a complex can also form with the enzyme-substrate complex (ESI) chemistrytalk.orgbgc.ac.inyoutube.com. The stability and nature of these complexes (covalent or non-covalent) determine whether the inhibition is reversible or irreversible libretexts.orgnumberanalytics.comlibretexts.orgtutorchase.comucl.ac.uk.

Investigation of Reversible and Irreversible Inhibition Mechanisms

Enzyme inhibition can be either reversible or irreversible. Reversible inhibitors bind to the enzyme through non-covalent interactions, and the inhibition can be reversed by removing the inhibitor or increasing substrate concentration (in the case of competitive inhibition) libretexts.orgbgc.ac.innumberanalytics.comlibretexts.orgtutorchase.comucl.ac.uk. Irreversible inhibitors, on the other hand, typically form a stable, often covalent, bond with the enzyme, leading to permanent inactivation that cannot be easily reversed libretexts.orgnumberanalytics.comlibretexts.orgtutorchase.comucl.ac.uk. The search results explain the differences between reversible (competitive, non-competitive, uncompetitive) and irreversible inhibition mechanisms libretexts.orgaklectures.comchemistrytalk.orgbgc.ac.inyoutube.comnumberanalytics.comlibretexts.orgtutorchase.comucl.ac.uksavemyexams.comreddit.com. Competitive inhibitors bind to the active site, competing with the substrate libretexts.orgchemistrytalk.orglibretexts.orgucl.ac.uksavemyexams.comreddit.com. Non-competitive inhibitors bind to a different site (allosteric site), altering the enzyme's conformation libretexts.orgchemistrytalk.orgsavemyexams.comreddit.com. Uncompetitive inhibitors bind only to the enzyme-substrate complex libretexts.orgchemistrytalk.orgyoutube.com. Irreversible inhibitors often involve covalent modification of the enzyme's active site libretexts.orglibretexts.orgtutorchase.comucl.ac.uk. Specific information detailing whether this compound acts as a reversible or irreversible inhibitor, or its specific mechanism of inhibition (competitive, non-competitive, uncompetitive), was not found in the provided search results.

Ligand-Target Binding Assay Methodologies in Preclinical Research

Ligand-target binding assays are essential tools in preclinical research for quantifying the interaction between a potential drug molecule (ligand) and its biological target (receptor or enzyme). These assays provide crucial data on binding affinity and specificity. nih.govbioduro.comperceptive.com

Equilibrium Saturation Binding Experiments and Data Analysis

Equilibrium saturation binding experiments are used to determine the binding affinity (equilibrium dissociation constant, Kd) and the maximum number of binding sites (Bmax) of a ligand for a target at equilibrium. nih.govperceptive.comuam.esrevvity.comnih.govgraphpad.com These experiments involve incubating increasing concentrations of a labeled ligand with a fixed amount of the target (e.g., cell membranes or purified protein) until binding reaches equilibrium. uam.esrevvity.comnih.govgraphpad.com Total binding, which includes binding to specific high-affinity sites and non-specific low-affinity sites, and non-specific binding (measured in the presence of a high concentration of unlabeled ligand) are determined. revvity.comnih.govgraphpad.com Specific binding is calculated by subtracting non-specific binding from total binding. revvity.comgraphpad.com The data from specific binding are then analyzed using non-linear regression to determine the Kd and Bmax values. nih.govnih.govgraphpad.com It is important to ensure that the binding reaction has reached equilibrium and that ligand depletion is minimized during these experiments. uam.esnih.gov While the methodology is well-described, specific data from equilibrium saturation binding experiments involving this compound were not present in the provided search results.

Competition Binding Assays and Affinity Determination

Competition binding assays are used to determine the binding affinity (inhibition constant, Ki) of an unlabeled compound by measuring its ability to compete with a labeled ligand for binding to a target. nih.govperceptive.comuam.esrevvity.comnanotempertech.comnih.govbmglabtech.comnicoyalife.com In this assay, a fixed concentration of a labeled ligand is incubated with the target in the presence of increasing concentrations of the unlabeled competitor (this compound, in this case). revvity.comnanotempertech.comnih.gov The reduction in labeled ligand binding as the concentration of the unlabeled competitor increases is measured. nanotempertech.comnih.gov The data are typically analyzed to determine the IC50 value, which is the concentration of the unlabeled competitor that inhibits 50% of the specific binding of the labeled ligand. uam.esrevvity.comnanotempertech.com The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the labeled ligand and its Kd for the target. uam.esrevvity.comnanotempertech.com Competition binding assays are valuable for screening compounds and determining their relative affinities for a target. revvity.comnanotempertech.combmglabtech.com Similar to saturation binding, specific data from competition binding assays involving this compound were not found in the provided search results, although the methodology is clearly outlined.

Quantification of Receptor Binding from Response Data

Quantifying receptor binding is crucial for characterizing the interaction between a compound and its target. While explicit ligand binding experiments often require labeled ligands, methods exist to quantify receptor binding (occupancy) solely from response or effect data. biorxiv.org This is particularly useful as response depends not only on binding affinity but also on ligand efficacy and downstream pathway amplification. biorxiv.org

One approach involves acquiring multiple concentration-response curves at different receptor levels. biorxiv.org These different receptor levels can be achieved through methods like partial irreversible receptor inactivation (the classic Furchgott method) or by utilizing different levels of receptor expression. biorxiv.org

A simple method for quantifying binding from such data involves fitting each response curve with sigmoid functions and estimating the dissociation constant (Kd) from the obtained Emax and EC50 values using a specific formula: Kd = (Emax · EC'50 - E'max · EC50) / (Emax - E'max). biorxiv.org This method is considered less error-prone than the original Furchgott method's double-reciprocal fit and simpler than alternatives requiring concentration interpolations. biorxiv.org

A more complex method utilizes models like the SABRE receptor model to perform a unified fit of multiple concentration-response curves. biorxiv.org This approach allows for the estimation of a single set of parameters, including binding affinity (Kd), efficacy (ε), amplification (γ), and the Hill coefficient (n). biorxiv.org

Label-free optical imaging techniques, such as Surface Plasmon Resonance imaging (SPRi), also offer methods for quantifying binding kinetics in situ, observing interactions between ligands and membrane proteins on cell surfaces. mdpi.com These techniques can capture detailed insights into membrane protein-ligand interactions and quantify kinetic processes. mdpi.com

Computational Modeling and Simulation of Molecular Interactions

Computational methods, including molecular modeling and simulation, play a significant role in understanding and predicting the molecular interactions of compounds like this compound with their biological targets. These techniques are valuable in drug design and can provide insights into the mechanism of enzyme action and predict sites of metabolism. nih.gov

Molecular Docking Studies for Target Elucidation

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a macromolecular target, such as a protein or enzyme. europeanreview.org It aims to find the most stable complex formed between the two molecules. europeanreview.org Docking studies can be used to screen large compound libraries to identify potential binders and to elucidate the likely binding site and interaction modes. nih.govnih.gov

While specific docking studies for this compound are not detailed in the provided results, the general process involves preparing the protein structure, preparing the ligand structure, performing the docking calculation using algorithms that explore different poses and score their interactions, and analyzing the results based on binding energy and predicted interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govmdpi.comresearchgate.net

Dynamics Simulations of this compound-Enzyme Complexes

Molecular dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time. youtube.com In the context of molecular interactions, MD simulations can provide dynamic insights into the behavior and stability of ligand-receptor or ligand-enzyme complexes. nih.gov

MD simulations can be used in conjunction with docking studies to refine docked complexes, account for protein flexibility and solvent effects, and calculate binding free energies for a more accurate ranking of potential ligands. nih.gov They can also be used to investigate conformational changes in the target induced by ligand binding and to explore the dynamics of the interaction over time. nih.govnih.gov For a compound like this compound, MD simulations of its complex with a target enzyme could reveal the stability of the binding pose predicted by docking, the key residues involved in dynamic interactions, and the potential impact of binding on enzyme conformation and activity. nih.gov

Structure-Based Design Principles for Analogues

Structure-based drug design (SBDD) is an approach that utilizes the three-dimensional structure of a biological target to design or optimize ligands that will bind to it with high affinity and specificity. nih.gov Once the binding mode of a compound like this compound to its target is understood through experimental methods or computational techniques like docking and MD simulations, this structural information can be leveraged for the rational design of analogues.

SBDD principles involve analyzing the interactions between this compound and the target protein's active site, identifying key residues involved in binding, and understanding the spatial and electronic requirements for optimal interaction. mcconnellsmedchem.comnih.gov Based on this information, modifications to the chemical structure of this compound can be proposed to enhance binding affinity, improve selectivity, or modulate other properties. This iterative process often involves synthesizing designed analogues and experimentally testing their binding and activity, followed by further computational analysis.

Chemical Synthesis and Structure Activity Relationship Sar Studies

Synthetic Methodologies for Icoduline

The synthesis of this compound and related compounds hinges on the construction of the core thiazole ring and the subsequent introduction of various substituents.

A prominent and reliable method for constructing the 2,5-disubstituted thiazole core, central to this compound's structure, is the Hantzsch thiazole synthesis. mdpi.com This reaction typically involves the condensation of an α-haloketone with a thioamide. mdpi.com Modifications of this classic synthesis are continually being developed to improve yields and accommodate a wider range of substrates.

One such approach commences with a decarboxylative aldol condensation, for instance, between syringaldehyde and diethyl malonate to produce an ethyl cinnamate derivative. This intermediate can then undergo hydrogenation and subsequent chemical modifications to yield a key α-bromoaldehyde intermediate, which is then ready for the Hantzsch cyclization with a thioamide. mdpi.com

Alternative strategies for thiazole synthesis include:

The reaction of acetyl compounds with thiourea and iodine as a catalyst under solvent-free conditions, which represents a green chemistry approach. researchgate.net

The treatment of N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine. organic-chemistry.org

Copper-catalyzed oxidative processes that utilize simple aldehydes, amines, and elemental sulfur with molecular oxygen as a green oxidant. organic-chemistry.org

These varied methodologies provide chemists with a versatile toolkit for assembling the foundational thiazole scaffold of this compound-like molecules.

The 2-aminothiazole scaffold is a characteristic and vital structure in drug development, known to impart a range of biological activities including anti-inflammatory and antioxidant effects. nih.govmdpi.com The synthesis of substituted aminothiazole derivatives can be achieved through several pathways.

A common method involves the reaction of an acetophenone or cyclohexanone with thiourea in the presence of iodine to form a 4,5-substituted-2-aminothiazole. nih.govmdpi.com This core can then be further functionalized by reacting it with various acid or acyl chlorides to produce the corresponding amide compounds. nih.govmdpi.com

Another synthetic route involves treating a starting compound like paeonol with thiourea and iodine in refluxing ethyl alcohol to create the 2-aminothiazole scaffold. This intermediate is then reacted with a substituted phenylsulfonyl chloride to yield the final paeonol-2-aminothiazole-phenylsulfonyl derivatives. nih.gov

Furthermore, novel aminothiazole derivatives can be synthesized by reacting a thioureido acid with a corresponding bromoacetophenone in water, in the presence of sodium carbonate. nih.gov This method allows for the introduction of various aryl substituents onto the thiazole ring. nih.gov

Structure-Activity Relationship Investigations

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for designing more potent and selective therapeutic agents.

The inhibition of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes is a key therapeutic strategy for inflammatory conditions, as it can reduce the production of both prostaglandins (B1171923) and leukotrienes. nih.gov The development of dual COX/5-LOX inhibitors is seen as a way to potentially mitigate the side effects associated with selective inhibition of either pathway. nih.gov

For thiazole-containing compounds, specific structural features are correlated with their inhibitory potency against COX-2 and 5-LOX. For instance, in a series of 3,5-di-tert-butyl phenol derivatives, the substituent at the C1 position was found to have a significant influence on both COX-2 and 5-LOX inhibitory activity. mdpi.com

SAR studies have shown that for some dual inhibitors, a 3,5-di-tert-butyl-4-hydroxy-benzene moiety substituted at the C1 position can serve as an optimal scaffold. The phenolic group is important for the anti-inflammatory activity, likely due to its antioxidant properties. mdpi.com

The following table summarizes the dual COX-2 and 5-LOX inhibitory activities of selected compounds, highlighting the impact of different structural features.

| Compound | Key Structural Feature | COX-2 Inhibition (IC₅₀ µM) | 5-LOX Inhibition (IC₅₀ µM) |

| Compound 11 | "Type B hydroxamic acid" derivative | 36.18 ± 3.08 | 1.04 ± 0.22 |

| Compound 12 | "Type B hydroxamic acid" derivative | 83.42 ± 4.37 | 1.29 ± 0.10 |

| Compound 6 | 3,5-di-tert-butyl phenol derivative | Good | Relatively Good |

| Compound 5 | 3,5-di-tert-butyl phenol derivative | Relatively Good | Good |

This data is illustrative of trends discussed in the literature and is based on findings from studies on various dual COX/5-LOX inhibitors. mdpi.com

It has also been observed that replacing the carboxylate group of some non-steroidal anti-inflammatory drugs (NSAIDs) with an N-hydroxyurea (NHU) group can confer 5-LOX inhibitory activity, while the COX-2 inhibitory activity may be retained or lost. mdpi.com

The antioxidant activity of this compound and related compounds is often attributed to their ability to scavenge free radicals. The structure of these molecules can be chemically modified to enhance this activity.

The presence of a hydroxyl group attached to an aromatic ring is a key structural requirement for antioxidant activity, as it can be transformed into a phenoxy radical, which contributes to free radical scavenging. mdpi.com The presence of methoxy and α,β-unsaturated carbonyl moieties may also play a role in the beneficial antioxidant effects. mdpi.com

In studies of various substituted aminothiazole derivatives, it was found that compounds with 4-chlorophenyl, 4-trifluoromethylphenyl, phenyl, 4-fluorophenyl, and 4-cianophenyl substituents on the thiazole ring demonstrated antioxidant activity. nih.gov This indicates that the nature and position of substituents on the thiazole ring are important for modulating free radical scavenging capabilities.

The following table illustrates the concentration-dependent DPPH free-radical scavenging activity of different extracts of Schima wallichii, which contains flavonoids and polyphenols that are known free-radical scavengers. This demonstrates the general principle that the concentration and chemical nature of a substance are directly related to its antioxidant potential.

| Extract | Maximum Scavenging Activity Concentration (µg/ml) |

| Chloroform | 160 |

| Ethanol | 80 |

| Aqueous | 140 |

This data is derived from studies on plant extracts containing antioxidant compounds and serves to illustrate the dose-response relationship in free radical scavenging. nih.gov

Design and Synthesis of Novel this compound-Related Chemical Entities for Research

The design and synthesis of novel chemical entities related to this compound are driven by the need to develop compounds with improved therapeutic profiles, such as enhanced potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

One approach involves modifying the acylation side chain of a parent molecule to generate analogs with altered biological activities. nih.gov For example, in the development of long-acting insulin analogs, various fatty acid side chains, consisting of a fatty diacid, a linker, and a spacer, were synthesized and attached to the main insulin chain. nih.gov This strategy of modifying side chains can be applied to the this compound scaffold to explore new therapeutic possibilities.

Preliminary SAR analyses of new quinoline derivatives, which share some structural similarities with certain heterocyclic compounds, have provided valuable insights for the design of new antitumor agents. These studies suggested that:

A large, bulky alkoxy substituent at a specific position can be beneficial for antiproliferative activity. nih.gov

The presence of an amino side chain at another position can facilitate this activity. nih.gov

The length of the alkylamino side chain can affect the potency, with a specific number of CH₂ units being optimal. nih.gov

These principles can guide the rational design of novel this compound-related compounds. The synthesis of these new entities often involves multi-step reaction sequences to build upon the core thiazole structure and introduce the desired chemical modifications. nih.gov The resulting novel compounds are then subjected to biological evaluation to determine their potential as research tools or therapeutic leads.

Development of Mechanistic Probes

The development of mechanistic probes is a critical step in understanding the molecular interactions of a compound with its biological targets. For a molecule like this compound, this would involve the synthesis of analogues designed to identify and characterize these interactions.

Key Strategies for Probe Development:

Photoaffinity Labeling: Probes could be synthesized by incorporating a photolabile group, such as an azide or a benzophenone, onto the this compound scaffold. Upon photoactivation, this group would form a covalent bond with the biological target, allowing for its identification and the characterization of the binding site.

Affinity-Based Probes: These probes would involve attaching a reporter tag, such as biotin or a fluorescent dye, to the this compound molecule. This would enable the detection and visualization of the target protein through techniques like affinity chromatography and fluorescence microscopy.

Radiolabeling: The synthesis of a radiolabeled version of this compound, for instance, by incorporating tritium (³H) or carbon-14 (¹⁴C), would allow for quantitative binding assays and autoradiography studies to determine the affinity and localization of the compound's binding sites.

The synthesis of these probes would likely follow established methods for the modification of 2-aminothiazole derivatives, focusing on functionalizing either the phenolic hydroxyl group, the secondary amine, or available positions on the aromatic rings.

Exploration of Analogues with Enhanced Selectivity or Potency (for research purposes)

To explore the SAR of this compound and develop analogues with improved biological properties, systematic modifications of its core structure would be undertaken. Research in the field of 2-aminothiazole derivatives has shown that substitutions at various positions can significantly impact activity and selectivity.

Systematic Structural Modifications:

Modification of the Phenolic Ring: The position and nature of the methyl group on the phenol ring could be varied. For instance, moving the methyl group to other positions or replacing it with other alkyl or electron-withdrawing/donating groups would provide insights into the steric and electronic requirements for optimal activity.

Substitution on the Thiazole Ring: The thiazole ring of 2-aminothiazole derivatives is a common site for modification. Introducing substituents at the 4- and 5-positions of the thiazole ring can influence the molecule's interaction with its target.

Variation of the Linker: The secondary amine linking the thiazole and phenol moieties is another key point for modification. N-alkylation or N-acylation could be explored to understand the role of the N-H bond and the steric bulk around the nitrogen atom.

The following table outlines potential modifications and their expected impact on biological activity, based on general knowledge of 2-aminothiazole SAR.

| Modification Site | Type of Modification | Potential Impact on Activity/Selectivity |

| Phenolic Ring | Varying position of the methyl group | Altering steric hindrance and electronic properties |

| Replacing methyl with other groups (e.g., -Cl, -OCH₃) | Modulating lipophilicity and hydrogen bonding potential | |

| Thiazole Ring | Substituents at C4 and C5 positions | Influencing binding affinity and selectivity |

| Amine Linker | N-alkylation or N-acylation | Modifying hydrogen bonding capacity and steric bulk |

Rational Design of this compound Derivatives for Specific Biological Targets (preclinical)

The rational design of this compound derivatives for preclinical studies would be guided by the initial SAR findings and, ideally, by structural information of the biological target. The 2-aminothiazole scaffold is known to be a versatile starting point for the development of inhibitors for various enzymes, including kinases and phosphodiesterases, as well as for modulators of receptors.

Strategies for Rational Design:

Structure-Based Drug Design: If the three-dimensional structure of the biological target is known, computational docking studies could be employed to predict the binding mode of this compound. This information would then guide the design of new derivatives with improved complementarity to the binding site.

Pharmacophore Modeling: In the absence of a target structure, a pharmacophore model could be developed based on a set of known active compounds. This model would define the essential structural features required for activity and would be used to design novel this compound analogues that fit the model.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the this compound molecule with other groups that have similar physical or chemical properties but may lead to improved potency, selectivity, or pharmacokinetic properties. For example, the phenol group could be replaced with other hydrogen bond donors/acceptors.

The table below presents a hypothetical rational design strategy for a specific biological target class.

| Biological Target Class | Design Rationale | Example Modification on this compound Scaffold |

| Protein Kinases | Targeting the ATP-binding site | Introduction of a hydrogen bond acceptor on the phenolic ring to interact with the hinge region. |

| G-Protein Coupled Receptors | Enhancing hydrophobic interactions in the transmembrane domain | Increasing the lipophilicity of the substituent on the phenolic ring. |

| Ion Channels | Modulating channel gating | Introduction of charged groups to interact with the channel pore. |

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for determining Icoduline’s mechanism of action in vitro?

- Methodological Approach : Use target-based assays (e.g., enzyme inhibition assays, receptor-binding studies) combined with cell-based assays (e.g., cytotoxicity, apoptosis markers) to isolate primary targets . Validate findings using orthogonal techniques (e.g., siRNA knockdown, CRISPR-Cas9) to confirm specificity. Include negative controls and dose-response curves to assess potency (EC₅₀/IC₅₀) .

- Example Table :

| Assay Type | Target | Readout | Validation Method |

|---|---|---|---|

| Enzyme Inhibition | Kinase X | Luminescence | Western Blot |

| Cell Viability | Cancer Line Y | MTT Assay | siRNA Knockdown |

Q. How can researchers address variability in this compound’s pharmacokinetic data across preclinical models?

- Methodological Approach : Standardize administration routes (oral vs. intravenous) and use species-matched metabolic profiles. Employ physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences. Cross-validate with LC-MS/MS for plasma concentration accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s efficacy reported in neurodegenerative vs. oncological studies?

- Methodological Approach : Conduct a systematic review to compare study designs, including:

- Dosage ranges (therapeutic vs. toxic thresholds)

- Model systems (e.g., transgenic mice vs. xenografts)

- Endpoint metrics (e.g., tumor shrinkage vs. cognitive improvement) .

| Study Type | Model System | Efficacy Metric | Key Limitation |

|---|---|---|---|

| Oncology | Xenograft Mice | Tumor Volume ↓ 60% | Low CNS Penetration |

| Neurodegeneration | Transgenic Rats | Memory Retention ↑ 30% | Dose-Dependent Toxicity |

Q. How to design a robust in vivo study to evaluate this compound’s long-term safety profile?

- Methodological Approach :

- PICOT Framework : Define Population (e.g., aged rodents), Intervention (chronic dosing), Comparison (vehicle control), Outcome (organ toxicity markers), and Time (6–12 months) .

- Ethical Compliance : Adhere to 3R principles (Replacement, Reduction, Refinement) and obtain institutional IACUC approval .

- Data Collection : Use histopathology, serum biomarkers (ALT, creatinine), and behavioral assessments .

Q. What computational tools are suitable for predicting this compound’s off-target interactions?

- Methodological Approach :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against structural databases (e.g., ChEMBL, PDB) .

- Machine Learning : Train models on toxicity datasets (e.g., Tox21) to predict adverse effects .

- Validation : Confirm predictions with high-throughput screening (HTS) and cheminformatics tools like KNIME .

Methodological and Ethical Considerations

Q. How to ensure reproducibility in this compound’s in vitro studies?

- Best Practices :

- Document batch-to-batch variability in compound synthesis (HPLC purity ≥98%) .

- Use authenticated cell lines (e.g., STR profiling) and report passage numbers .

- Share raw data via repositories like Zenodo or Figshare .

Q. What ethical frameworks apply when transitioning this compound to human trials?

- Guidelines :

- Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design .

- Submit protocols to IRB/Ethics Committees, emphasizing informed consent and risk-benefit analysis .

Data Presentation Standards

Q. How to present conflicting results in this compound’s transcriptional profiling data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.